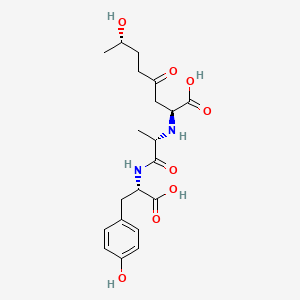
WF 10129
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
WF 10129 is a complex organic compound that plays a significant role in various biochemical processes. This compound is a derivative of L-Tyrosine, an amino acid that is a precursor to several important neurotransmitters and hormones. The unique structure of this compound allows it to participate in a variety of chemical reactions and biological pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of WF 10129 typically involves multiple steps, starting from L-Tyrosine. The process includes the protection of functional groups, selective activation of specific sites, and subsequent coupling reactions. Common reagents used in these reactions include protecting agents like tert-butyloxycarbonyl (Boc) and coupling reagents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound often employs biocatalytic processes, utilizing enzymes to achieve high specificity and yield. Enzymes such as cytochrome P450 monooxygenases are frequently used due to their ability to catalyze complex transformations under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions
WF 10129 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
WF 10129 has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and metabolic diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of WF 10129 involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes like tyrosine hydroxylase, which converts it into catecholamines, including dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in regulating mood, cognition, and stress response.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Tyrosine: The parent compound, which serves as a precursor to the derivative.
L-DOPA: Another derivative of L-Tyrosine, used in the treatment of Parkinson’s disease.
N-Acetyl-L-Tyrosine: A modified form of L-Tyrosine with enhanced stability and bioavailability.
Uniqueness
WF 10129 is unique due to its specific structure, which allows it to participate in distinct biochemical pathways and exhibit unique biological activities compared to other derivatives.
Propriétés
Numéro CAS |
109075-64-1 |
|---|---|
Formule moléculaire |
C20H28N2O8 |
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
(2S,7S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-7-hydroxy-4-oxooctanoic acid |
InChI |
InChI=1S/C20H28N2O8/c1-11(23)3-6-15(25)10-17(20(29)30)21-12(2)18(26)22-16(19(27)28)9-13-4-7-14(24)8-5-13/h4-5,7-8,11-12,16-17,21,23-24H,3,6,9-10H2,1-2H3,(H,22,26)(H,27,28)(H,29,30)/t11-,12-,16-,17-/m0/s1 |
Clé InChI |
VOFCPUVKMIAYMR-SYWGBEHUSA-N |
SMILES |
CC(CCC(=O)CC(C(=O)O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)O |
SMILES isomérique |
C[C@@H](CCC(=O)C[C@@H](C(=O)O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)O |
SMILES canonique |
CC(CCC(=O)CC(C(=O)O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
109075-64-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
WF 10129; WF-10129; WF10129; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















